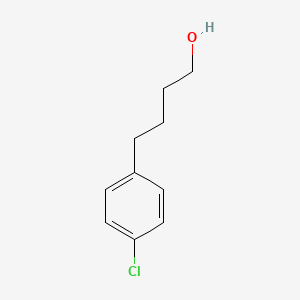

4-(4-Chlorophenyl)butan-1-ol

Descripción

4-(4-Chlorophenyl)butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted with a 4-chlorophenyl group at the fourth carbon.

Propiedades

Fórmula molecular |

C10H13ClO |

|---|---|

Peso molecular |

184.66 g/mol |

Nombre IUPAC |

4-(4-chlorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H13ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8H2 |

Clave InChI |

UIXDXDYFMWTCEQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CCCCO)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol

- Structure : Features an imidazole ring at the first carbon and a hydroxyl group at the second carbon.

- Molecular Formula : C₁₃H₁₅ClN₂O

- CAS No.: 67085-11-4

- Such compounds are often explored for antifungal or antiparasitic applications due to imidazole’s role in inhibiting cytochrome P450 enzymes .

- Research Findings : This derivative is listed in chemical databases but lacks explicit bioactivity data in the evidence. Its synthesis suggests utility in medicinal chemistry.

4-(4-Chlorophenyl)sulfanylbutan-1-ol

- Structure: Contains a sulfanyl (-S-) group linking the 4-chlorophenyl group to the butanol chain.

- Molecular Formula : C₁₀H₁₃ClOS

- CAS No.: 15446-08-9

- Sulfur-containing compounds are common in agrochemicals and protease inhibitors.

4-(4-Methylphenyl)butan-1-ol

- Structure : Substituted with a 4-methylphenyl group instead of 4-chlorophenyl.

- Molecular Formula : C₁₁H₁₆O

- CAS No.: Not explicitly provided (see ).

- Key Properties : The methyl group reduces electronegativity compared to chlorine, increasing hydrophobicity. This compound is used in organic synthesis and material science.

- Research Findings : Marketed as a high-purity reagent for scalable research and production applications .

4-Amino-1-(4-chlorophenyl)butan-1-ol

- Structure: Features an amino (-NH₂) group at the fourth carbon.

- Molecular Formula: C₁₀H₁₄ClNO

- CAS No.: Not explicitly provided (see ).

- Key Properties: The amino group introduces basicity and hydrogen-bonding capacity, making it suitable for coordination chemistry or as a precursor in drug synthesis.

- Research Findings : Listed in specialized chemical catalogs, suggesting niche applications in medicinal chemistry .

4-[(4-Methylphenyl)amino]butan-1-ol

- Structure: Contains a 4-methylphenylamino group.

- Molecular Formula: C₁₁H₁₇NO

- CAS No.: 356086-86-7

- Key Properties : Combines alcohol and amine functionalities, enabling dual reactivity. Such bifunctional compounds are explored in drug design for targeting multiple biological pathways .

Data Table: Comparative Overview of Key Compounds

Key Research Findings and Implications

- Biological Activity: Compounds with imidazole or amino groups (e.g., 4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol) show promise in targeting enzymatic pathways, though specific bioassays are needed .

- Synthetic Utility: Sulfanyl and methyl derivatives (e.g., 4-(4-Chlorophenyl)sulfanylbutan-1-ol) are valuable intermediates in organocatalysis and materials science due to their tunable hydrophobicity .

- Market Trends: Amino-alcohol derivatives like 4-[(4-Methylphenyl)amino]butan-1-ol are gaining traction in pharmaceutical R&D, with projected growth in production and applications by 2025 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.